sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate
Overview
Description
Benzyl Alcohol . Benzyl Alcohol is a colorless liquid with a mild pleasant aromatic odor. It is a naturally occurring compound found in many plants and is commonly used in various industries due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl Alcohol can be synthesized through several methods:
Hydrolysis of Benzyl Chloride: This is one of the most common methods where benzyl chloride is hydrolyzed in the presence of sodium hydroxide. [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{NaCl} ]
Reduction of Benzaldehyde: Benzyl Alcohol can also be produced by the reduction of benzaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. [ \text{C}_6\text{H}_5\text{CHO} + \text{H}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OH} ]
Industrial Production Methods: In industrial settings, Benzyl Alcohol is often produced through the hydrolysis of benzyl chloride due to its cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl Alcohol can be oxidized to benzaldehyde and further to benzoic acid. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{COOH} ]
Esterification: It reacts with carboxylic acids to form esters. [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{RCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OOC}\text{R} + \text{H}_2\text{O} ]
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Esterification: Typically involves carboxylic acids and acid catalysts like sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Benzaldehyde and Benzoic Acid.
Esterification: Benzyl esters.
Scientific Research Applications
Benzyl Alcohol has a wide range of applications in scientific research:
Chemistry: Used as a solvent due to its polarity and low toxicity.
Biology: Employed in the preparation of biological samples for microscopy.
Medicine: Acts as a preservative in injectable drugs and as a local anesthetic.
Industry: Utilized in the manufacture of perfumes, flavors, and as a precursor to other chemicals.
Mechanism of Action
Benzyl Alcohol exerts its effects through various mechanisms:
Solvent Properties: Its ability to dissolve both polar and non-polar substances makes it an effective solvent.
Preservative Action: It inhibits the growth of bacteria and fungi by disrupting their cell membranes.
Local Anesthetic: It blocks nerve signals in the body, providing a numbing effect.
Comparison with Similar Compounds
Phenol: Similar in structure but has a hydroxyl group directly attached to the benzene ring.
Benzaldehyde: An oxidation product of Benzyl Alcohol with an aldehyde group.
Benzoic Acid: A further oxidation product with a carboxyl group.
Uniqueness:
Mild Odor: Unlike phenol, Benzyl Alcohol has a mild pleasant odor.
Versatility: It serves multiple roles as a solvent, preservative, and precursor, making it more versatile compared to its similar compounds.
Properties
IUPAC Name |
sodium;5-oxo-4,4-diphenyl-1H-imidazol-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2.Na/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYVLNWWICYDW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=N2)[O-])C3=CC=CC=C3.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.